2-Fluoroethanol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethanol and 4-nitrobenzoic acid are two distinct chemical compounds with unique properties and applications. 2-Fluoroethanol is an organofluorine compound, while 4-nitrobenzoic acid is an aromatic nitro compound. Both compounds are used in various scientific and industrial applications due to their unique chemical properties.
Preparation Methods
2-Fluoroethanol
2-Fluoroethanol can be synthesized through the reaction of ethylene oxide with hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is commonly prepared by the oxidation of 4-nitrotoluene. The oxidation process involves the use of strong oxidizing agents such as chromic acid. Another method involves the nitration of benzoic acid, where benzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position .
Chemical Reactions Analysis
2-Fluoroethanol
2-Fluoroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluoroacetaldehyde and further to 2-fluoroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is involved in several types of reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.
Esterification: It can react with alcohols to form esters, such as methyl 4-nitrobenzoate.
Nitration: It can undergo further nitration to form dinitrobenzoic acids.
Scientific Research Applications
2-Fluoroethanol
2-Fluoroethanol is used in organic synthesis as a building block for the preparation of various fluorinated compounds. It is also used in the pharmaceutical industry for the synthesis of drugs and in the production of agrochemicals.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid has several applications in scientific research:
Biology: It is used in the study of enzyme kinetics and as a standard in various analytical techniques.
Mechanism of Action
2-Fluoroethanol
The mechanism of action of 2-fluoroethanol involves its metabolism to 2-fluoroacetaldehyde and 2-fluoroacetic acid. These metabolites can inhibit the citric acid cycle by forming fluorocitrate, which inhibits aconitase, an enzyme crucial for the cycle’s progression.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid exerts its effects through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitro group also contributes to the compound’s electron-withdrawing properties, affecting its reactivity in chemical reactions .
Comparison with Similar Compounds
2-Fluoroethanol
Similar compounds include ethanol and methanol. Compared to these, 2-fluoroethanol has a fluorine atom, which significantly alters its reactivity and toxicity. The presence of fluorine makes it more resistant to metabolic degradation and can lead to the formation of toxic metabolites.
4-Nitrobenzoic Acid
Similar compounds include 2-nitrobenzoic acid and 3-nitrobenzoic acid. 4-Nitrobenzoic acid is unique due to the position of the nitro group, which affects its reactivity and applications. The para position of the nitro group in 4-nitrobenzoic acid makes it more suitable for certain synthetic applications compared to its ortho and meta isomers .
Properties
CAS No. |
22775-46-8 |
---|---|
Molecular Formula |
C9H10FNO5 |
Molecular Weight |
231.18 g/mol |
IUPAC Name |
2-fluoroethanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C2H5FO/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-1-2-4/h1-4H,(H,9,10);4H,1-2H2 |
InChI Key |
LRTZOBRAFPJUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.